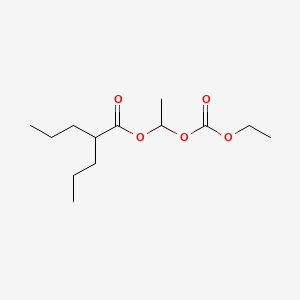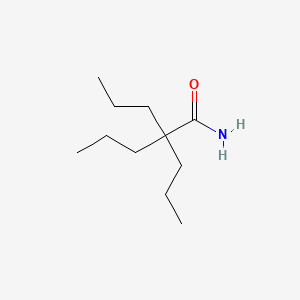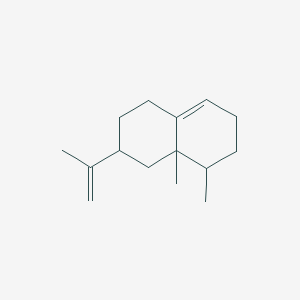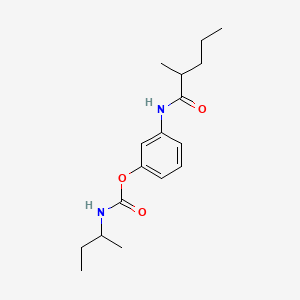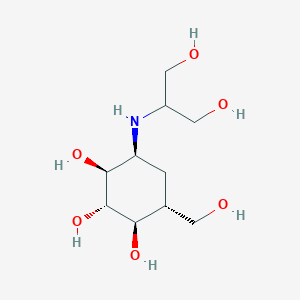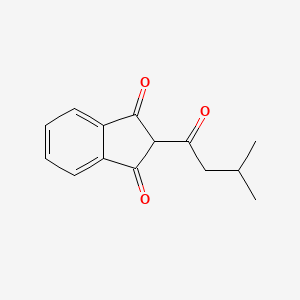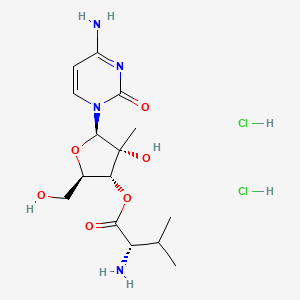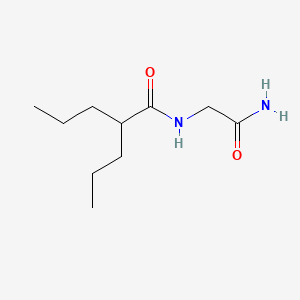
Ácido 4,5-dihidro-3-fenil-5-isoxazolacético
Descripción general
Descripción
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid, also known as VGX-1027, is a compound with the molecular formula C11H11NO3 . It is an isoxazole compound that exhibits various immunomodulatory properties .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid . The InChI and Canonical SMILES strings are also provided in the source .Aplicaciones Científicas De Investigación
Rutas sintéticas sin metales para la síntesis de isoxazoles
Ácido 4,5-dihidro-3-fenil-5-isoxazolacético: es un compuesto significativo en la síntesis de isoxazoles, los cuales son cruciales en el descubrimiento de fármacos. Los investigadores han estado desarrollando rutas sintéticas sin metales para crear isoxazoles debido a los inconvenientes de las reacciones catalizadas por metales, como los altos costos y la toxicidad . Este compuesto sirve como un andamio para la creación de diversas moléculas heterocíclicas que pueden unirse a objetivos biológicos, expandiendo el espacio químico similar a los fármacos .
Diseño de fármacos anticancerígenos
Los derivados del isoxazol, incluyendo el ácido 4,5-dihidro-3-fenil-5-isoxazolacético, se han estudiado por sus efectos citotóxicos en las células cancerosas. El compuesto ha mostrado potencial en el diseño de fármacos anticancerígenos, con estudios que observan sus efectos en el cultivo de células de leucemia HL-60 . Esto destaca su papel en el desarrollo de nuevos agentes terapéuticos dirigidos al cáncer.
Agente inmunomodulador
El compuesto se ha identificado como un agente inmunomodulador eficaz por vía oral, conocido como VGX-1027 o GIT 27. Ha mostrado una inhibición significativa de las citocinas proinflamatorias y un aumento de la supervivencia celular al interferir con los efectos tóxicos de las citocinas . Esta aplicación es particularmente relevante en el contexto de las enfermedades autoinmunes y las afecciones inflamatorias.
Actividades farmacológicas
This compound: se ha utilizado en la síntesis de derivados heterocíclicos con diversas actividades farmacológicas. Estas actividades incluyen la anti-TB y la citotoxicidad in vitro contra líneas celulares específicas del cáncer. Los derivados del compuesto también se han sometido a estudios de acoplamiento molecular in silico, lo que sugiere su potencial como materiales en la química farmacéutica .
Aplicaciones de materiales energéticos
El compuesto se ha explorado por su potencial en la creación de nuevos tipos de materiales energéticos. Sus derivados se han evaluado para su baja sensibilidad mecánica y alto volumen de gas después de la detonación, lo que los hace adecuados para aplicaciones que requieren materiales energéticos contundentes .
Actividades antibacterianas y antifúngicas
Los derivados del ácido 4,5-dihidro-3-fenil-5-isoxazolacético han mostrado prometedoras actividades antibacterianas y antifúngicas. La relación estructura-actividad (SAR) de estos compuestos indica su potencial para combatir varios microorganismos, con algunos derivados que exhiben una actividad significativa contra las cepas probadas .
Mecanismo De Acción
Mode of Action
VGX-1027 is an orally effective immunomodulator . It significantly inhibits the accumulation of TNF-α and nitrite induced by IL-1β/IFN-γ, and it interferes with the toxic effects of cytokines, significantly increasing cell survival . VGX-1027 also inhibits the proliferation of CD4 + CD25 -T cells reactive to intestinal bacterial antigens in vitro .
Pharmacokinetics
It is known that vgx-1027 is soluble in dmso up to 30 mg/ml .
Action Environment
It is known that solutions of vgx-1027 in dmso can be stably stored at -20°c for 3 months .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJHYRCIHHATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445023 | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6501-72-0 | |
| Record name | VGX-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VGX-1027 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZENUZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

